molecular formula C15H12N2O2S B4037446 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B4037446
M. Wt: 284.3 g/mol
InChI Key: UIPXFIPWZNZCTQ-UHFFFAOYSA-N
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Description

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds, which have been identified as a promising scaffold in the development of novel bioactive molecules . Scientific literature indicates that structurally related derivatives have demonstrated significant pharmacological potential. For instance, a closely related compound, (±)-3-(4-Phenoxyphenyl)-5-phenyl-2-thioxoimidazolidin-4-one, has been reported to exhibit potent anti-inflammatory activity by acting as a highly selective cyclooxygenase-2 (COX-2) inhibitor . This suggests that the core this compound structure could be a valuable precursor or pharmacophore for researchers investigating new anti-inflammatory agents and studying COX-2 enzyme dynamics. The compound is intended for use in non-clinical, in-vitro research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-phenoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14-10-16-15(20)17(14)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPXFIPWZNZCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-phenoxyaniline with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of 2-thioxoimidazolidin-4-one, including those related to 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one, exhibit notable antibacterial properties. For instance, compounds were evaluated for their ability to inhibit bacterial adhesion and growth against strains like Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating effective antimicrobial activity.
  • Anticancer Potential
    • Research indicates that thioxoimidazolidinones can act as inhibitors of specific proteins involved in cancer cell proliferation. A study highlighted the compound's ability to inhibit perforin, a protein involved in cytotoxic T-cell-mediated lysis of target cells . This suggests potential applications in developing novel anticancer therapies.
  • Anti-inflammatory Effects
    • Compounds similar to this compound have been investigated for anti-inflammatory properties. In a study assessing various derivatives, certain compounds demonstrated significant activity as anti-inflammatory agents, potentially offering new therapeutic avenues for inflammatory diseases .

Case Studies

  • Inhibition of Perforin Activity
    • A study explored the structure-activity relationship of various thioxoimidazolidinones, revealing that modifications to the phenyl ring significantly enhanced their inhibitory potency against perforin . This research underscores the importance of chemical structure in determining biological activity.
  • Antibacterial Efficacy
    • Another investigation focused on the antibacterial properties of new hydantoin derivatives derived from thioxoimidazolidinones. The results showed promising antibacterial activity against clinical isolates, suggesting that these compounds could serve as lead candidates for antibiotic development .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialInhibits bacterial growthEffective against Staphylococcus aureus
AnticancerInhibits perforin proteinPotential for cancer therapy
Anti-inflammatoryReduces inflammation in modelsSignificant anti-inflammatory effects observed

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thioxoimidazolidinone core is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The 2-thioxoimidazolidin-4-one scaffold allows for substitutions at positions 1, 3, and 5, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Substituent Effects at Position 3
Compound Name Substituent at Position 3 Key Functional Impact Reference
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one 4-Phenoxyphenyl Hypothesized to enhance lipophilicity and π-π stacking for receptor interactions.
C5 (3-((2-Bromobenzylidene)amino)-derivative) 2-Bromobenzylideneamino Electron-withdrawing bromine enhances antibacterial activity against S. aureus
C6 (3-((4-Methoxybenzylidene)amino)-derivative) 4-Methoxybenzylideneamino Methoxy group improves solubility but reduces antibiofilm efficacy compared to C5
Compound 31 () 5,5'-Bis(4-iodophenyl), 3-butyl Bulky iodophenyl groups and alkyl chain increase CB1 receptor affinity (Ki = 4.2 nM)
Pd(II) Complex () 2-Hydroxybenzylideneamino + Pd(II) Coordination with Pd(II) enhances cytotoxicity against colon carcinoma cells

Key Observations :

  • Electron-withdrawing groups (e.g., Br in C5) improve antimicrobial activity by enhancing electrophilicity .
  • Bulky aromatic substituents (e.g., iodophenyl in Compound 31) optimize receptor binding via steric and hydrophobic interactions .
  • Metal coordination (e.g., Pd(II)) can amplify cytotoxic effects by altering redox properties .
Modifications at Position 5
Compound Series () Substituent at Position 5 Impact on Physicochemical Properties Reference
5-(Pyrazolylmethylene) derivatives Pyrazole-linked aryl groups High crystallinity (melting points: 168–197°C) and moderate yields (65–81%)
5-Arylidene derivatives () Arylidene groups (e.g., 4-bromo-2-hydroxy) Improved antidiabetic activity via enhanced hydrogen bonding
5-(4-Hydroxybenzyl) esters () Esterified hydroxybenzyl Herbicidal activity against Echinochloa crus-galli at 1,000 g/ha

Key Observations :

  • Pyrazolylmethylene groups enhance thermal stability, likely due to extended conjugation .
  • Esterification at position 5 (e.g., in herbicidal derivatives) balances solubility and bioactivity .
Antimicrobial Activity
Compound Target Pathogen MIC (µg/mL) Key Mechanism Reference
C5 (2-Bromo derivative) Staphylococcus aureus 8–16 Disrupts biofilm formation
Organophosphorus derivatives Multidrug-resistant bacteria 32–64 Inhibits cell wall synthesis
Thiosemicarbazone derivatives E. coli, C. albicans 16–32 Interferes with membrane integrity

Trend : Halogenated derivatives (e.g., C5) show superior potency due to enhanced electrophilicity and biofilm penetration .

Receptor Modulation
Compound Target Receptor Affinity (Ki or IC50) Functional Outcome Reference
Compound 31 CB1 Cannabinoid Receptor 4.2 nM Inverse agonism
Compound 46 () FAAH Enzyme pI50 = 5.94 Inhibits endocannabinoid degradation

Trend: Sulfur substitution (thioxo) in imidazolidinones increases receptor affinity compared to oxygen analogues (hydantoins) .

Physical Properties
Compound Melting Point (°C) Yield (%) Solubility Profile Reference
Pyrazolylmethylene derivatives 168–197 65–81 Low in water, high in DMSO
5-Arylidene derivatives 190–210 67–78 Moderate in ethanol
Pd(II) Complex >250 62–69 Insoluble in polar solvents

Q & A

Q. What are the optimal synthetic routes for 3-(4-phenoxyphenyl)-2-thioxoimidazolidin-4-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of thiourea derivatives with phenoxyphenyl-substituted carbonyl precursors. A high-yield method involves reacting S-amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O), achieving yields >80% under mild conditions . Optimization requires precise control of temperature (0–5°C for diazonium coupling) and stoichiometric ratios of reagents like DCC/DMAP for esterification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, thioxo carbonyl at ~δ 180 ppm) .
  • IR : Thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
    Contradictions (e.g., unexpected splitting in NMR) are resolved via cross-validation with elemental analysis, X-ray crystallography, or computational modeling (DFT) .

Q. What are common by-products during synthesis, and how are they mitigated?

By-products include:

  • Oxo analogs : Formed via oxidation of the thioxo group. Mitigated by inert atmospheres (N₂/Ar) and reducing agents .
  • Dimerization : Addressed using sterically hindered solvents (e.g., DMF) and controlled reaction times .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 5 influence biological activity?

Substitutions at position 3 (e.g., phenoxy vs. ethoxyphenyl) and position 5 (e.g., benzylidene vs. diazenyl groups) significantly alter bioactivity. For example:

  • Phenoxy at position 3 : Enhances herbicidal activity (60% efficacy against Stellaria media at 1,000 g/ha) .
  • Diazenyl at position 5 : Increases anti-inflammatory potency by 30% via COX-2 inhibition .
    Structure-activity relationships (SAR) are validated using in vitro assays (e.g., enzyme inhibition) and docking studies .

Q. What computational methods are used to predict binding mechanisms with biological targets?

  • Molecular docking (AutoDock/Vina) : Predicts interactions with enzymes like COX-2 or acetylcholinesterase. For example, the thioxo group forms hydrogen bonds with Arg120 in COX-2 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, with RMSD <2 Å indicating stable binding .

Q. How are metal complexes of this compound synthesized, and what are their cytotoxic properties?

Metal complexes (e.g., Pd(II), Cu(II)) are prepared by refluxing the ligand with metal salts (e.g., PdCl₂) in ethanol. These complexes show enhanced cytotoxicity (IC₅₀ = 8–12 µM) compared to the parent compound (IC₅₀ = 25 µM) against HeLa cells, attributed to improved membrane permeability and DNA intercalation .

Q. How do solvent polarity and catalyst selection affect regioselectivity in derivatization reactions?

  • Polar solvents (DMF/DMSO) : Favor nucleophilic substitution at position 1 via SN2 mechanisms.
  • Acid catalysts (H₂SO₄) : Promote electrophilic aromatic substitution at position 4 .
    Triethylamine is critical for Michael additions, achieving 63% yield for propanoate derivatives .

Q. What strategies resolve contradictions in bioassay data across studies?

Contradictions (e.g., varying IC₅₀ values) arise from differences in assay protocols (e.g., MTT vs. SRB assays). Standardization includes:

  • Normalizing cell viability data to positive controls (e.g., doxorubicin).
  • Replicating assays in triplicate with error margins <10% .

Methodological Considerations

Q. How is herbicidal activity quantified, and what statistical models are applied?

  • Greenhouse assays : Dose-response curves (logistic regression) determine EC₅₀ values.
  • ANOVA/Tukey tests : Compare efficacy across compounds (e.g., compound 6-16 vs. 6-28) with p <0.05 .

Q. What purification techniques are optimal for isolating derivatives?

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Ethanol/water (1:1) yields >95% purity .

Emerging Research Directions

  • Photodynamic therapy : Explore thioxo-mediated ROS generation under UV irradiation .
  • Multi-target inhibitors : Design hybrids with thiazolidinone cores for dual enzyme inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
3-(4-Phenoxyphenyl)-2-thioxoimidazolidin-4-one

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